

3,5-Dibromo-4-nitro-1H-pyrazole chemical properties

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Compound of Interest

Compound Name: 3,5-Dibromo-4-nitro-1H-pyrazole

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An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of **3,5-Dibromo-4-nitro-1H-pyrazole**

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Abstract

3,5-Dibromo-4-nitro-1H-pyrazole is a highly functionalized heterocyclic compound poised as a versatile building block for synthetic chemistry and drug discovery. The convergence of three key functional groups on the pyrazole core—two reactive bromine atoms and an electron-withdrawing nitro group—endows this molecule with a unique and powerful reactivity profile. This guide provides a comprehensive analysis of its chemical properties, a proposed synthetic pathway, and its significant potential as a precursor for developing diverse molecular libraries. We will explore its utility in reactions such as N-alkylation, nucleophilic aromatic substitution (SNAr), nitro group reduction, and cross-coupling, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs used to treat a range of diseases from cancer to erectile dysfunction.^[1] Its five-membered aromatic ring containing two adjacent nitrogen atoms

provides a unique geometric and electronic framework for interacting with biological targets.^[2] The strategic functionalization of this core is paramount in drug discovery. **3,5-Dibromo-4-nitro-1H-pyrazole** (Figure 1) represents an advanced intermediate, where the substituent pattern is deliberately designed for sequential, regioselective chemical transformations. The two bromine atoms at the C3 and C5 positions serve as excellent leaving groups, while the C4-nitro group acts as a powerful activating group and a precursor to a key amine functionality.^[3] ^[4]

Figure 1. Structure of **3,5-Dibromo-4-nitro-1H-pyrazole**.

Physicochemical and Spectroscopic Profile

While comprehensive experimental data is not widely available in peer-reviewed literature, a profile can be constructed from supplier information and computational models.

Physical and Chemical Properties

The properties of this compound are summarized in the table below. These values are critical for planning reactions, particularly for calculating molar equivalents and understanding potential solubility and distribution characteristics in biphasic systems.

Property	Value	Source
CAS Number	104599-36-2	[5] [6]
Molecular Formula	C ₃ HBr ₂ N ₃ O ₂	[5] [6]
Molecular Weight	270.87 g/mol	[6] [7]
IUPAC Name	3,5-dibromo-4-nitro-1H-pyrazole	[6]
Purity	≥97% (Typical Commercial Grade)	[7]
Storage	4°C, protected from light	[7]
Computed LogP	1.84 - 2.1	[6] [7]
Computed TPSA	71.82 Å ²	[7]

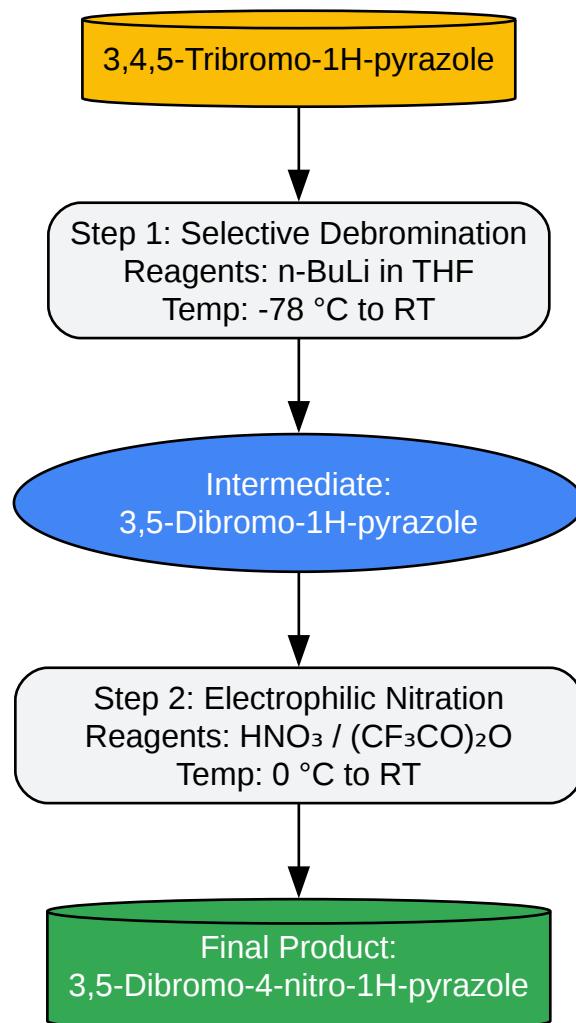
Spectroscopic Analysis (Predicted)

Experimental spectra for **3,5-Dibromo-4-nitro-1H-pyrazole** are not readily found in public databases. However, its key spectral features can be predicted based on its symmetrical structure and the electronic nature of its substituents. A trustworthy validation of any synthesis of this compound would rely on acquiring and interpreting this data.

- ^1H NMR: The spectrum is expected to be simple. Due to the molecule's C_{2v} symmetry (disregarding the N-H proton), the chemical environment of the C3 and C5 positions are identical. The primary signal would be a single, broad peak in the downfield region (typically >13 ppm) corresponding to the acidic N-H proton. The position and broadness of this signal are highly dependent on the solvent and concentration.
- ^{13}C NMR: Three distinct signals are anticipated:
 - A signal for the two equivalent carbons, C3 and C5, bearing bromine atoms.
 - A signal for the C4 carbon, which is significantly influenced by the attached nitro group.
 - Due to the symmetry, a single signal is expected for the C3 and C5 carbons.
- FT-IR: Key vibrational bands would include a broad N-H stretch (approx. $3100\text{-}3300\text{ cm}^{-1}$), strong asymmetric and symmetric N-O stretches for the nitro group (approx. $1520\text{-}1560\text{ cm}^{-1}$ and $1340\text{-}1380\text{ cm}^{-1}$, respectively), and C-Br stretches in the fingerprint region.
- Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (^{19}Br and ^{81}Br), with prominent peaks for the molecular ion $[\text{M}]^+$ and $[\text{M}+\text{H}]^+$.

Synthesis and Purification: A Proposed Pathway

A definitive, published protocol for the synthesis of **3,5-Dibromo-4-nitro-1H-pyrazole** is elusive. However, based on established methodologies for related pyrazoles, a robust two-step synthesis is proposed, starting from the commercially available 3,4,5-tribromo-1H-pyrazole.^[8] ^[9] This approach is designed to be a self-validating system; successful isolation and characterization of the intermediate (3,5-dibromo-1H-pyrazole) is a critical checkpoint before proceeding to the final nitration.



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Figure 2. Proposed two-step synthesis workflow.

Protocol 3.1: Synthesis of 3,5-Dibromo-1H-pyrazole (Intermediate)

Causality: This protocol utilizes the higher kinetic acidity of the C4-proton in pyrazoles, which, in the case of 3,4,5-tribromo-1H-pyrazole, corresponds to the bromine at this position being susceptible to metal-halogen exchange. Using n-butyllithium at low temperatures allows for the selective removal of the C4-bromine.[8]

Methodology:

- **Inert Atmosphere:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3,4,5-tribromo-1H-pyrazole (1.0 eq) and anhydrous tetrahydrofuran (THF, ~12 mL per gram of starting material).
- **Cooling:** Cool the resulting solution to -78 °C using a dry ice/acetone bath.
- **Lithiation:** Slowly add n-butyllithium (2.5 M in hexanes, 2.0 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
- **Stirring:** Stir the reaction mixture at -78 °C for 30-45 minutes.
- **Quenching:** Quench the reaction by the slow, dropwise addition of a methanol/THF solution (2:3 v/v) at -78 °C.
- **Warm-up & Work-up:** Allow the reaction to gradually warm to room temperature and stir for an additional 1.5-2 hours. Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 3,5-dibromo-1H-pyrazole.^[8]

Protocol 3.2: Synthesis of 3,5-Dibromo-4-nitro-1H-pyrazole (Final Product)

Causality: The C4 position of the pyrazole ring is electron-rich and highly susceptible to electrophilic substitution.^[10] A potent nitrating system, such as one generated from nitric acid and trifluoroacetic anhydride (TFAA), is required to efficiently nitrate the already deactivated dibrominated ring.^[9]

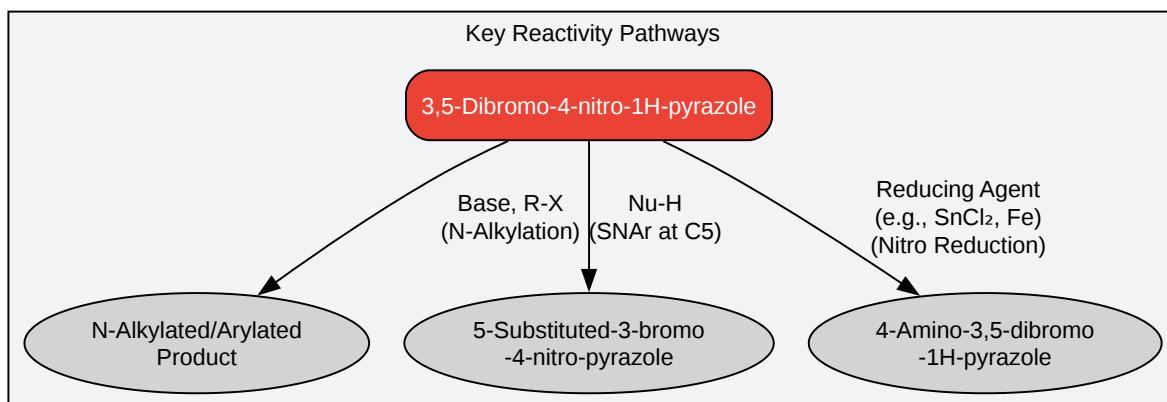
Methodology:

- **Nitrating Mixture Preparation:** In a separate flask under a nitrogen atmosphere, cautiously add trifluoroacetic anhydride (TFAA, 3.0 eq) to fuming nitric acid (3.0 eq) at 0 °C. Stir for 10 minutes to pre-form the nitrating agent.
- **Reaction Setup:** In the main reaction flask, dissolve the 3,5-dibromo-1H-pyrazole (1.0 eq) from Step 1 in a suitable solvent like dichloromethane or acetonitrile and cool to 0 °C.

- Nitration: Add the pre-formed nitrating mixture dropwise to the pyrazole solution, maintaining the temperature at 0 °C.
- Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature for 1-3 hours. Monitor the consumption of the starting material by TLC.
- Work-up: Upon completion, carefully pour the reaction mixture over crushed ice. The product may precipitate. Filter the solid or, if no solid forms, extract the aqueous layer with ethyl acetate or dichloromethane.
- Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield **3,5-dibromo-4-nitro-1H-pyrazole**.

Chemical Reactivity and Synthetic Utility

The synthetic power of **3,5-dibromo-4-nitro-1H-pyrazole** lies in the orthogonal reactivity of its functional groups. The acidic N-H allows for N-functionalization, the nitro-activated C-Br bonds are primed for nucleophilic substitution, and the nitro group itself can be reduced to an amine for further elaboration.



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Figure 3. Core reactivity map for **3,5-dibromo-4-nitro-1H-pyrazole**.

Protocol 4.1: Nucleophilic Aromatic Substitution (SNAr)

Causality: The strong electron-withdrawing effect of the C4-nitro group significantly acidifies the N-H proton and, more importantly, polarizes the C-Br bonds, making the C3 and C5 positions highly electrophilic. This activation enables facile SNAr reactions with a wide range of nucleophiles, often proceeding under mild conditions. Studies on analogous structures confirm that amines readily displace one of the bromine atoms.[3]

Methodology (General for Amination):

- Setup: In a sealed vial or round-bottom flask, dissolve **3,5-dibromo-4-nitro-1H-pyrazole** (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.
- Reagents: Add the desired amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq).
- Reaction: Heat the mixture to a temperature between 60-100 °C. The optimal temperature depends on the nucleophilicity of the amine.
- Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with water, and extract the product with ethyl acetate. The organic phase is then washed, dried, and concentrated.
- Purification: Purify the product via column chromatography.

Protocol 4.2: Reduction of the Nitro Group

Causality: The nitro group can be selectively reduced to a primary amine, a cornerstone transformation in medicinal chemistry. This amine serves as a handle for amide coupling, sulfonamide formation, or reductive amination, dramatically expanding the accessible chemical space. Standard reducing agents like tin(II) chloride or iron powder are effective.[11]

Methodology (Using SnCl_2):

- Setup: To a solution of **3,5-dibromo-4-nitro-1H-pyrazole** (1.0 eq) in ethanol or ethyl acetate, add tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$, 4.0-5.0 eq).

- Reaction: Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours, monitoring by TLC.
- Work-up: Cool the reaction to room temperature and carefully basify with a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9.
- Filtration & Extraction: The resulting tin salts will precipitate. Filter the mixture through a pad of Celite®, washing the pad thoroughly with the reaction solvent. The filtrate is then extracted, dried, and concentrated.
- Purification: The crude 4-amino-3,5-dibromo-1H-pyrazole can be purified by column chromatography.

Further Synthetic Potential

- N-Alkylation/Arylation: The N-H proton is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently reacted with various electrophiles (alkyl halides, aryl halides) to install substituents at the N1 position.
- Palladium Cross-Coupling: The C-Br bonds are suitable handles for palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Sonogashira, allowing for the introduction of aryl, vinyl, or alkynyl groups.^[4] This is typically performed after N-protection or N-alkylation to prevent catalyst interference.

Safety and Handling

Trustworthiness: Proper handling is a self-validating system for safety and experimental reproducibility. All protocols must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

- Hazard Identification: This compound is classified as hazardous.^{[6][12]}
 - H302: Harmful if swallowed.
 - H312: Harmful in contact with skin.
 - H315: Causes skin irritation.
 - H318: Causes serious eye damage.

- H332: Harmful if inhaled.
- Recommended PPE:
 - Eye Protection: Safety goggles or a face shield are mandatory.
 - Hand Protection: Chemical-resistant gloves (e.g., nitrile).
 - Skin Protection: Lab coat.
- Handling: Avoid creating dust. Weigh and handle in a fume hood. Ensure all glassware is properly cleaned and dried before use.
- Disposal: Dispose of chemical waste according to local institutional and governmental regulations.

Applications in Drug Discovery

3,5-Dibromo-4-nitro-1H-pyrazole is not an end-product but a strategic starting material. The reactivity profile described above allows for the systematic and combinatorial synthesis of novel pyrazole libraries. By varying the nucleophile in the SNAr step, the electrophile in the N-alkylation step, and the coupling partner in a subsequent cross-coupling reaction, an immense and diverse chemical space can be explored. This approach is highly relevant for screening campaigns against kinases, proteases, and other enzyme targets where the pyrazole scaffold is known to be effective. The ability to convert the nitro group into an amine provides a critical vector for tuning solubility and introducing hydrogen-bonding interactions essential for ligand-receptor binding.

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